(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
Description
(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a chiral morpholin-3-one derivative characterized by:
- Core structure: A six-membered morpholin-3-one ring.
- Substituents:
- A 3-fluorophenyl group at the 6-position (S-configuration).
- An allyl (prop-2-en-1-yl) group at the 4-position.
- Key features: The stereochemistry at C6 (S-configuration) and the electron-withdrawing fluorine atom on the phenyl ring may influence biological activity, solubility, and intermolecular interactions .
Properties
CAS No. |
920798-20-5 |
|---|---|
Molecular Formula |
C13H14FNO2 |
Molecular Weight |
235.25 g/mol |
IUPAC Name |
(6S)-6-(3-fluorophenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C13H14FNO2/c1-2-6-15-8-12(17-9-13(15)16)10-4-3-5-11(14)7-10/h2-5,7,12H,1,6,8-9H2/t12-/m1/s1 |
InChI Key |
HUZKNTAQXAZBMB-GFCCVEGCSA-N |
Isomeric SMILES |
C=CCN1C[C@@H](OCC1=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C=CCN1CC(OCC1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an allyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or ligand in biochemical assays.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variability in Morpholin-3-one Derivatives
The biological and physicochemical properties of morpholin-3-one derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Morpholin-3-one Derivatives and Their Substituents
Key Observations:
- Steric Effects: The allyl group (target compound) is smaller than phenylethyl () or nitrophenoxy () groups, possibly improving membrane permeability .
- Biological Activity : Compounds with nitro or chlorophenyl groups () show apoptosis induction in A549 cells, suggesting that electron-deficient aromatic rings may enhance anticancer activity .
Stereochemical Influence
The S-configuration at C6 in the target compound contrasts with racemic or unspecified stereochemistry in other derivatives (e.g., ). Chirality can significantly alter:
Physicochemical Properties
Table 2: Estimated Properties Based on Substituents
Research Findings and Implications
- Anticancer Potential: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show apoptosis induction in A549 cells, suggesting the target compound’s 3-fluorophenyl group may offer similar or improved activity pending experimental validation .
- Synthetic Accessibility : The allyl group in the target compound may simplify synthesis compared to bulkier substituents (e.g., phenylethyl in ), though stereoselective synthesis remains challenging .
- Patent Relevance : Complex morpholin-3-one derivatives in patents () highlight the scaffold’s versatility in drug discovery, particularly for kinase inhibitors or epigenetic modulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
